6-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis pathway can vary depending on the desired substitutions on the benzimidazole ring .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole compounds can undergo a variety of chemical reactions, particularly at the nitrogen atoms, to form a wide range of compounds with potential biological activity .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Pyrrolobenzimidazoles in Cancer Treatment
Research on pyrrolobenzimidazoles, a related class of compounds, suggests their significant potential in cancer treatment. These compounds, including variants of the benzimidazole ring system, have been shown to exhibit cytotoxicity and antitumor activity. Notably, certain derivatives have been highlighted for their ability to alkylate and cleave DNA, acting as potent antitumor agents without the need for reductive activation, unlike other compounds requiring such processes for cytotoxicity (E. B. Skibo, 1998).
Benzimidazole Complexes in Chemistry and Biology
The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine complexes have been extensively reviewed, showcasing their versatile applications. These compounds are noted for their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. The review points to potential areas of interest for future investigations, including the exploration of unknown analogues (M. Boča, R. Jameson, W. Linert, 2011).
Optoelectronic Materials from Functionalized Quinazolines and Pyrimidines
Investigations into quinazoline and pyrimidine derivatives for optoelectronic applications have revealed their significant potential. These compounds, through incorporation into π-extended conjugated systems, offer valuable properties for the development of novel materials. Their roles in fabricating materials for organic light-emitting diodes (OLEDs), including high-efficiency and colorimetric sensors, underscore their importance in both scientific research and technological advancements (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Azo Benzimidazole Derivatives as Medicinal Agents
The exploration of azo benzimidazole derivatives has highlighted their potential as anticancer, antibacterial, antifungal, and antitubercular agents, among others. This review focuses on derivatives evaluated for their biological potencies, assisting researchers in developing structure-activity relationships (SAR) for azo benzimidazoles and similar compounds (K. Pakeeraiah, S. Mohanty, K. Eswar, K. Raju, 2020).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to their broad range of biological activities . The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[3-(benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c17-8-12-4-3-7-16(19-12)20-9-13(10-20)21-11-18-14-5-1-2-6-15(14)21/h1-7,11,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPOJKXNYSNECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC(=N2)C#N)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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